molecular formula C14H25NO4 B13003205 Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate

Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate

Cat. No.: B13003205
M. Wt: 271.35 g/mol
InChI Key: PXXBECGDDIQQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is unique due to its cyclopentyl ring, which provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

PXXBECGDDIQQLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.